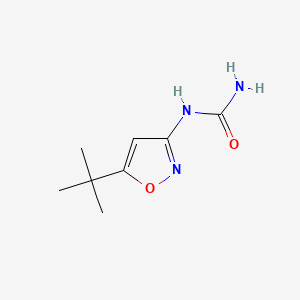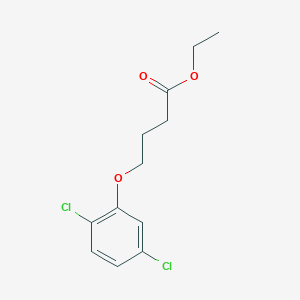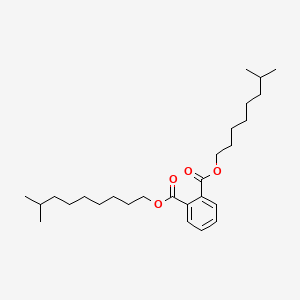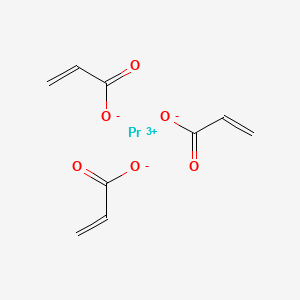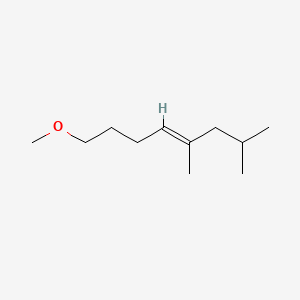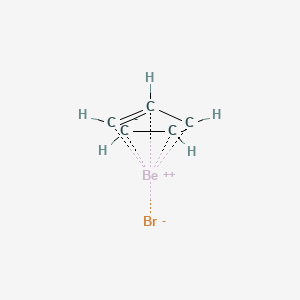
m-(m-Toluidino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-(m-Toluidino)phenol, also known as 3-(2-methylphenylamino)phenol, is an organic compound with the molecular formula C13H13NO. It is a derivative of phenol and aniline, characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH2) attached to a benzene ring. This compound is used in various industrial applications, including the production of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
m-(m-Toluidino)phenol can be synthesized through several methods. One common synthetic route involves the reaction of o-toluidine with resorcinol in the presence of a catalyst. The reaction typically occurs under acidic conditions and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
m-(m-Toluidino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
m-(m-Toluidino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of rubber and plastic additives to improve material properties
Mecanismo De Acción
The mechanism of action of m-(m-Toluidino)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
m-(o-Toluidino)phenol: Similar structure but with different positional isomers.
o-Toluidine: Lacks the hydroxyl group present in m-(m-Toluidino)phenol.
Resorcinol: Contains two hydroxyl groups but lacks the amino group.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and amino groups on the benzene ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85049-96-3 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-(3-methylanilino)phenol |
InChI |
InChI=1S/C13H13NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13(15)9-12/h2-9,14-15H,1H3 |
Clave InChI |
NNOAVNCSVAGCLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


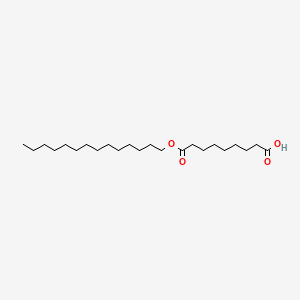
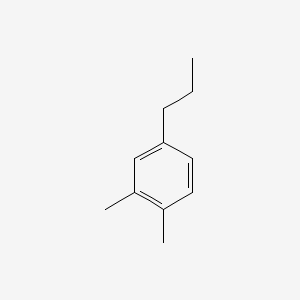
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

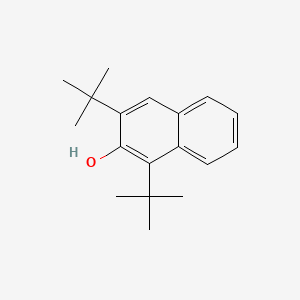

![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
